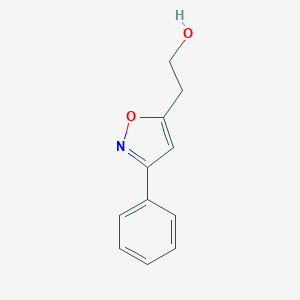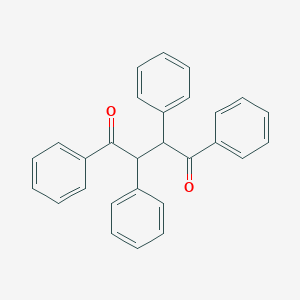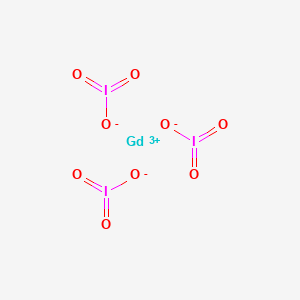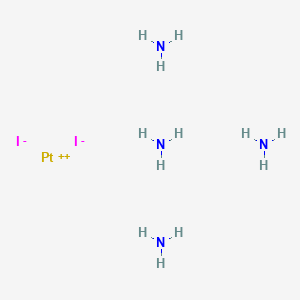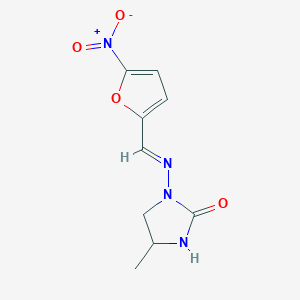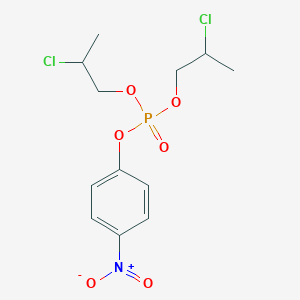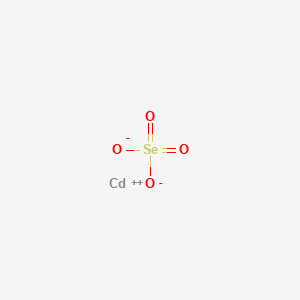
Lithiumoxidnickel(II) (LiNiO2)
Übersicht
Beschreibung
Lithium nickel oxide (LiNiO2) is a promising alternative to lithium cobalt oxide, widely used as a cathode material in lithium-ion batteries. It is isostructural with lithium cobalt oxide, consisting of layers of transition metal cations separated from lithium layers by oxygen. This compound offers several advantages, such as higher specific energy, less toxicity, and lower cost of raw materials. its structural instability must be addressed to make it competitive with other materials .
Wissenschaftliche Forschungsanwendungen
Lithium nickel oxide has numerous scientific research applications, particularly in the field of energy storage. It is widely used as a cathode material in lithium-ion batteries due to its high energy density and specific capacity. Researchers are exploring its use in solid-state batteries, where it offers improved safety and stability compared to liquid electrolyte systems. Additionally, lithium nickel oxide is being investigated for use in hybrid and electric vehicles, grid storage solutions, and portable electronic devices .
Wirkmechanismus
Target of Action
Lithium Nickel Oxide (LiNiO2) is primarily used in the field of energy storage, specifically in lithium-ion batteries . The primary target of LiNiO2 is the cathode of these batteries . The compound plays a crucial role in the energy density and power density of the batteries .
Mode of Action
LiNiO2 interacts with its target (the cathode) through a process known as intercalation . This involves the insertion of lithium ions into the layered structure of the LiNiO2 during the charging process . The Ni–O bond length distribution of the new structure agrees well with experimental values . The charge disproportionation results in a change in the Ni oxidation state from Ni 3+ calculated in the 12-atom primitive unit cell, to Ni 4+ and almost Ni 2+ .
Biochemical Pathways
These reactions involve the movement of lithium ions from the anode to the cathode during discharge, and from the cathode to the anode during charging . The structural and mechanical degradation pathway of LiNiO2-derived layered cathode material involves multiscale cracking, cation mixing, oxygen loss, and O1 phase transformation .
Pharmacokinetics
In the context of its use in batteries, one could consider the “absorption” as the intercalation of lithium ions into the cathode, and the “distribution” as the movement of these ions during charging and discharging .
Result of Action
The result of LiNiO2’s action in a lithium-ion battery is the storage and release of electrical energy . This energy storage and release enable the battery to power various devices. The discharge capacity for both the samples have been calculated, and it is found out that for the annealed sample at 1450 °C shows more cyclic performance up to 325 mAh g −1, whereas the annealed sample at 1100 °C shows up to 270 mAh g −1 .
Action Environment
The performance of LiNiO2 can be influenced by various environmental factors. For instance, the atmosphere during the reaction has a pronounced effect on the stoichiometry and cation arrangement of LiNiO2 . Additionally, the compound’s performance can be improved by modifying its environment, such as through sulfate modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium nickel oxide can be synthesized using various methods, including solid-state reactions, sol-gel processes, and co-precipitation methods. The solid-state reaction involves mixing lithium carbonate and nickel oxide, followed by calcination at high temperatures (700-800°C) in an oxygen-rich atmosphere. The sol-gel process involves the formation of a gel from a solution containing lithium and nickel precursors, followed by drying and calcination. The co-precipitation method involves the simultaneous precipitation of lithium and nickel hydroxides from a solution, followed by calcination .
Industrial Production Methods: In industrial settings, large-scale production of lithium nickel oxide often employs the spray roasting process. This method involves spraying a solution of lithium and nickel precursors into a high-temperature reactor, where rapid evaporation and decomposition occur, forming lithium nickel oxide. An additional lithiation step is coupled with the main process to obtain the desired layered structure .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Lithium nickel oxide can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: It can be reduced using hydrogen or other reducing agents at high temperatures.
Major Products Formed:
Oxidation: Formation of higher oxidation state nickel compounds.
Reduction: Formation of lower oxidation state nickel compounds.
Substitution: Formation of mixed metal oxides with improved properties.
Vergleich Mit ähnlichen Verbindungen
Lithium Cobalt Oxide (LiCoO2): Offers good rate capability but is more toxic and expensive.
Lithium Manganese Oxide (LiMnO2): Provides thermal stability and low cost but has lower energy density.
Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO2): Combines the advantages of high capacity, good rate capability, and thermal stability
Uniqueness of Lithium Nickel Oxide: Lithium nickel oxide stands out due to its high specific energy and potential for lower cost. its structural instability and the need for stabilization through doping or other modifications make it a challenging material to work with .
Eigenschaften
IUPAC Name |
lithium;oxido(oxo)nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Ni.2O/q+1;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROAXDSNYPAOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Ni]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Lithium nickel oxide (LiNiO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12031-65-1 | |
| Record name | Lithium nickel oxide (LiNiO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | lithium nickel dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of lithium nickel oxide?
A1: The molecular formula for lithium nickel oxide is LiNiO2. Its molecular weight is 97.67 g/mol.
Q2: What is the crystal structure of LiNiO2?
A2: LiNiO2 typically crystallizes in a layered structure belonging to the R\u03053m space group. This structure consists of alternating layers of lithium ions and nickel oxide (NiO2) slabs. [, ]
Q3: Why is LiNiO2 considered a promising cathode material for lithium-ion batteries?
A3: LiNiO2 offers a high theoretical specific capacity exceeding 200 mAh/g, exceeding that of other common cathode materials. [, ] This high capacity stems from the ability of nickel ions to undergo multiple redox reactions during charge and discharge cycles.
Q4: What are the main challenges associated with using LiNiO2 in lithium-ion batteries?
A4: Despite its high capacity, LiNiO2 faces challenges such as:
- Structural instability: It undergoes irreversible phase transformations and particle cracking during cycling, especially at high voltages and temperatures, leading to capacity fade. [, ]
- Surface reactivity: The surface readily reacts with air and moisture, forming resistive layers (e.g., Li2CO3) that hinder lithium ion transport. [, , ]
- Safety concerns: LiNiO2 exhibits exothermic reactions with electrolytes at elevated temperatures, posing safety risks, particularly in high-nickel compositions. [, ]
Q5: How does the synthesis method impact the properties of LiNiO2?
A5: The synthesis method significantly influences the particle size, morphology, and electrochemical performance of LiNiO2. Different methods, like solid-state reactions, co-precipitation, and reverse microemulsion, yield materials with varying properties. [, , ] Lower synthesis temperatures and controlled atmospheres can be beneficial for obtaining high-quality materials. [, ]
Q6: How does lithium nickel oxide interact with the electrolyte in a battery?
A6: LiNiO2 interacts with the electrolyte at the electrode-electrolyte interface. This interaction can be detrimental, leading to the formation of a solid-electrolyte interphase (SEI) layer, consuming lithium ions and increasing battery impedance. [, ] The choice of electrolyte composition, particularly the presence of ethylene carbonate (EC), significantly influences these interfacial reactions and the overall battery performance. []
Q7: How can the performance of LiNiO2 be improved?
A7: Strategies to enhance LiNiO2 performance include:
- Doping: Introducing other metal ions (e.g., Co, Mn, Al, Mg) into the LiNiO2 lattice can improve structural stability, cycle life, and thermal stability. [, , , , ]
- Surface Coatings: Applying protective coatings (e.g., oxides, fluorides, polymers) on the LiNiO2 particles can mitigate surface reactions with the electrolyte and improve its stability. [, , ]
- Electrolyte Optimization: Using electrolytes with additives or alternative solvents can stabilize the electrode-electrolyte interface and reduce parasitic reactions. [, ]
Q8: Are there any alternative cathode materials being explored that could potentially replace LiNiO2?
A8: Yes, researchers are actively investigating alternative cathode materials, including:
- Olivine phosphates (LiFePO4): These materials are known for their excellent cycle life and safety, but have lower energy density. [, ]
Q9: What analytical techniques are commonly used to characterize LiNiO2?
A9: Common characterization techniques include:
- X-ray diffraction (XRD): Determines the crystal structure and phase purity. [, , , ]
- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): Reveal the morphology and particle size distribution. [, ]
- X-ray photoelectron spectroscopy (XPS): Analyzes the surface composition and chemical states of elements. [, , ]
- Electrochemical measurements: Assess the charge-discharge capacity, cycling stability, and rate performance. [, , ]
Q10: How can computational chemistry be used to understand and improve LiNiO2?
A10: Computational tools like Density Functional Theory (DFT) help researchers to:
- Simulate the electronic structure and properties of LiNiO2. []
- Predict the impact of doping and surface modifications on stability and performance. [, ]
Q11: What are the safety concerns regarding the use of LiNiO2 in lithium-ion batteries?
A11: The primary safety concern is the potential for thermal runaway, especially in high-nickel compositions. This can occur due to exothermic reactions between the charged cathode and the electrolyte at elevated temperatures, leading to fire hazards. [, ]
Q12: Are there any environmental concerns associated with LiNiO2?
A12: While LiNiO2 itself is not highly toxic, the mining and production of its constituent metals (lithium, nickel) raise environmental concerns regarding resource depletion, habitat destruction, and pollution. [, ]
Q13: What efforts are being made to address the sustainability of LiNiO2-based batteries?
A13: Research efforts focus on:
- Developing cobalt-free or low-cobalt LiNiO2 cathodes: Reducing cobalt dependence addresses ethical concerns and lowers cost. []
- Improving battery life cycle: Longer-lasting batteries reduce the frequency of replacement and minimize waste. [, ]
- Recycling and recovering materials: Establishing efficient recycling processes minimizes environmental impact and conserves resources. []
- Developing novel synthesis methods for controlled particle morphology and size. [, ]
- Exploring new doping strategies to enhance structural stability and electrochemical performance. [, , ]
- Designing advanced surface coatings to prevent parasitic reactions and improve safety. [, , ]
- Optimizing electrolyte compositions for improved compatibility and high-voltage operation. [, ]
- Developing sustainable and environmentally friendly manufacturing and recycling processes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



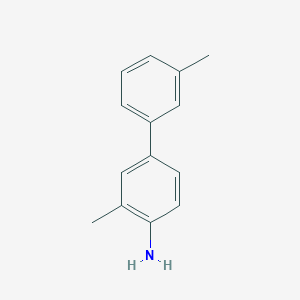
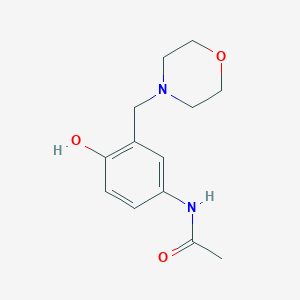
![[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt](/img/structure/B84220.png)

